molecular formula C8H7ClFNO2 B1468703 Methyl 3-amino-5-chloro-2-fluorobenzoate CAS No. 1269421-13-7

Methyl 3-amino-5-chloro-2-fluorobenzoate

Cat. No.: B1468703
CAS No.: 1269421-13-7
M. Wt: 203.6 g/mol
InChI Key: OJTXEXOOXKRVRI-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chloro-2-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid and contains amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-chloro-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-5-chloro-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in acidic or neutral conditions is a typical oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst are standard reducing conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chloro or fluoro substituents.

    Oxidation: Products include nitro or nitroso derivatives of the original compound.

    Reduction: Products include primary amines or alcohols derived from the reduction of the ester or amino groups.

Scientific Research Applications

Methyl 3-amino-5-chloro-2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-chloro-2-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Methyl 3-amino-5-chloro-2-fluorobenzoate can be compared with other similar compounds such as:

    Methyl 5-amino-2-fluorobenzoate: Lacks the chloro substituent, which may affect its reactivity and applications.

    Methyl 3-amino-2-chloro-5-fluorobenzoate:

    Methyl 5-amino-3-chloro-2-fluorobenzoate: Similar structure but different positional isomer, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 3-amino-5-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTXEXOOXKRVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-5-chloro-2-fluorobenzoate

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